molecular formula C21H27N3OS B2576432 N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline CAS No. 2034361-51-6

N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline

Cat. No.: B2576432
CAS No.: 2034361-51-6
M. Wt: 369.53
InChI Key: PTFJZCYHSLYDDZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline is a structurally complex molecule featuring:

  • A thieno[3,2-c]pyridine core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms.
  • A piperidine ring connected to the thienopyridine via a single bond.
  • A carbonyl group bridging the piperidine and a substituted aniline moiety.

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-22(2)18-5-3-16(4-6-18)21(25)23-11-7-19(8-12-23)24-13-9-20-17(15-24)10-14-26-20/h3-6,10,14,19H,7-9,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJZCYHSLYDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline typically involves multi-step organic reactions. One common approach is to start with the thienopyridine core, which can be synthesized through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution or reductive amination. Finally, the aniline moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyridine Derivatives

(a) Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H-thieno[3,2-c]pyridin-2-yl acetate)
  • Structural Differences : Prasugrel contains an acetate ester and a fluorophenyl group instead of the piperidine-carbonyl-aniline moiety.
  • Pharmacology : Acts as a prodrug, metabolized to an active thiol derivative that irreversibly inhibits P2Y12 receptors on platelets .
  • Key Contrast : The target compound’s piperidine-carbonyl-aniline group may alter metabolism and receptor binding kinetics compared to prasugrel’s ester-linked substituents.
(b) 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline (CAS 926216-36-6)
  • Structural Simplicity : Lacks the piperidine-carbonyl bridge and dimethyl substitution on aniline.
  • Properties : Molecular weight = 230.33; simpler structure likely results in higher solubility but reduced binding affinity compared to the target compound .

Piperidine/Carbonyl-Linked Analogues

(a) N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 338417-97-3)
  • Structural Variation: Replaces thienopyridine with a methylpiperazine group.
  • Functional Impact : Piperazine’s smaller ring size and additional nitrogen may enhance hydrogen bonding, altering solubility and target selectivity .
(b) 4-Methyl-N-phenyl-4H-thieno[3,2-c]pyridine-5-carboxamide
  • Key Feature : Carboxamide linkage instead of a piperidine-carbonyl bridge.
  • Implications : Carboxamide groups often improve metabolic stability compared to ester or ketone linkages, suggesting the target compound’s carbonyl bridge may confer intermediate stability .

Aniline-Substituted Heterocycles

(a) N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline
  • Core Heterocycle: Pyrimidoindazole instead of thienopyridine.
  • Photophysical Properties : Exhibits aggregation-induced emission (AIE) with fluorescence quantum yield ΦF = 45.5%, suggesting the target compound’s dimethylaniline group could similarly influence optical properties .
(b) Pull–Push Molecules with Dimethylaniline
  • Solvatochromism : Substituents like naphthylethynyl groups linked to dimethylaniline exhibit solvent-dependent emission shifts, a trait likely shared by the target compound due to its electron-rich aniline moiety .

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Core Structure Key Substituents Potential Activity
Target Compound ~432.5* Thieno[3,2-c]pyridine Piperidine-carbonyl-dimethylaniline Antiplatelet, kinase inhibition
Prasugrel 409.46 Thieno[3,2-c]pyridine Fluorophenyl-ester P2Y12 antagonist (antiplatelet)
4-{4H...}aniline (CAS 926216-36-6) 230.33 Thieno[3,2-c]pyridine Aniline Intermediate for drug synthesis
N,N-Dimethyl-4-(3-methylpiperazine...) 277.37 Piperazine Methylpiperazine-carbonyl Unknown (building block)

*Estimated based on structural formula.

Biological Activity

N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂OS
  • Molecular Weight : 286.39 g/mol
  • CAS Number : 2137619-15-7

The compound's biological activity primarily stems from its interaction with various molecular targets. Recent studies suggest that it may act as an inhibitor of specific kinases involved in viral infections and cancer proliferation. The thieno[3,2-c]pyridine moiety is believed to enhance binding affinity to these targets.

Biological Activity Overview

  • Antiviral Activity :
    • Inhibits AAK1 and GAK kinases, which are crucial for dengue virus (DENV) replication. In vitro studies demonstrated significant antiviral efficacy in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential for treating DENV infections .
  • Antitumor Activity :
    • Exhibited potent antitumor effects in HepG2 liver cancer cells by inducing apoptosis and arresting the cell cycle at the S phase. Docking studies indicated strong binding affinity to farnesyltransferase receptors, suggesting a possible pathway for its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeModel SystemFindingsReference
AntiviralHuman MDDCsSignificant inhibition of DENV replication
AntitumorHepG2 CellsInduced apoptosis; cell cycle arrest at S phase

Detailed Research Findings

  • Antiviral Studies :
    • A study focused on the compound's efficacy against DENV highlighted its ability to inhibit viral replication significantly in MDDCs. The mechanism involves modulation of AAK1 and GAK pathways, which are essential for viral entry and replication .
  • Anticancer Mechanism :
    • Research on HepG2 cells revealed that treatment with the compound led to mitochondrial membrane potential changes indicative of apoptosis. The compound's interaction with farnesyltransferase was confirmed through molecular docking simulations, demonstrating its potential as a therapeutic agent in cancer treatment .

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